molecular formula C22H15ClFN3O2S B14966137 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B14966137
M. Wt: 439.9 g/mol
InChI Key: HCMOHXKUYMMTPP-UHFFFAOYSA-N
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Description

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a chloro, oxo, and sulfanylidene substitution, as well as a benzamide moiety linked to a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide typically involves multi-step organic reactions. The starting materials often include 2-aminobenzamide and substituted benzoyl chlorides. The synthesis may proceed through the following steps:

    Formation of Quinazolinone Core: The initial step involves the cyclization of 2-aminobenzamide with a suitable reagent to form the quinazolinone core.

    Introduction of Substituents: The chloro, oxo, and sulfanylidene groups are introduced through various substitution reactions, often involving chlorinating agents and sulfur sources.

    Coupling with Benzamide: The final step involves coupling the quinazolinone derivative with 4-fluorobenzylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfanylidene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and sulfur sources (H2S, thiourea) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research focuses on its therapeutic potential, particularly in developing new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide moieties linked to various functional groups.

Uniqueness

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chloro, oxo, and sulfanylidene groups, along with the fluorophenyl-linked benzamide, make it a versatile compound for various applications.

Properties

Molecular Formula

C22H15ClFN3O2S

Molecular Weight

439.9 g/mol

IUPAC Name

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C22H15ClFN3O2S/c23-15-6-9-18-19(11-15)26-22(30)27(21(18)29)17-3-1-2-14(10-17)20(28)25-12-13-4-7-16(24)8-5-13/h1-11H,12H2,(H,25,28)(H,26,30)

InChI Key

HCMOHXKUYMMTPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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